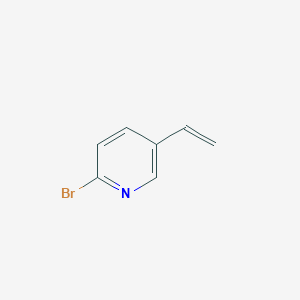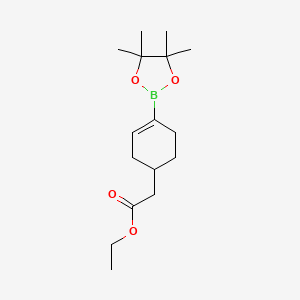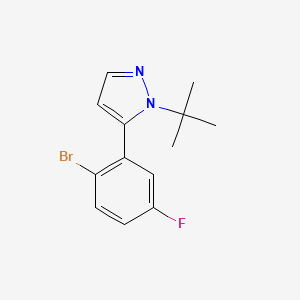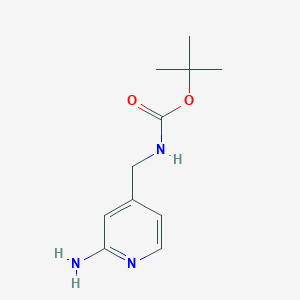
7-Amino-5-Fluorindolin-2-on
Übersicht
Beschreibung
7-Amino-5-fluoroindolin-2-one is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-5-fluoroindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-5-fluoroindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 7-Amino-5-Fluorindolin-2-on
This compound ist eine Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen, jede mit ihrem eigenen Abschnitt und einer beschreibenden Überschrift.
Asymmetrische Synthese: This compound spielt eine entscheidende Rolle bei der asymmetrischen Synthese von C–F-quaternären α-Fluor-β-Amino-indolin-2-onen. Dieser Prozess beinhaltet Mannich-Additionsreaktionen und ist bedeutsam für die Herstellung von Verbindungen mit tetrasubstituierten fluorierten Stereozentren . Die operationelle Bequemlichkeit und die perfekte Diastereoselektivität des Verfahrens machen es wertvoll für die breite Anwendung in der synthetischen Chemie.
Antimikrobielle Mittel: Forschungen zeigen das Potenzial von this compound bei der Entwicklung antimikrobieller Mittel. Es kann in niosomalen Formulierungen auf Basis von Aminosäure-Derivaten von Tensiden verwendet werden, die vielversprechende Ergebnisse in Bezug auf antimikrobielle Aktivität und Biokompatibilität zeigen . Diese Formulierungen könnten zu Fortschritten bei pharmazeutischen Abgabesystemen mit dualen therapeutischen Eigenschaften führen.
Analytische Chemie: In der analytischen Chemie kann this compound als Referenzverbindung für Hochleistungsflüssigchromatographie (HPLC) und Kernresonanzspektroskopie (NMR) Studien verwendet werden. Es hilft bei der Charakterisierung komplexer Moleküle und der Untersuchung ihrer physikalisch-chemischen Eigenschaften .
Materialwissenschaft: Die einzigartigen Eigenschaften der Verbindung machen sie für Anwendungen in der Materialwissenschaft geeignet, insbesondere bei der Entwicklung neuer Materialien mit spezifischen Fluoreszenz- oder elektronischen Eigenschaften. Ihre Struktur ermöglicht die Erforschung neuartiger Materialfunktionalitäten .
Chemische Synthese: This compound ist an chemischen Syntheseprozessen beteiligt, bei denen es als Baustein für verschiedene organische Verbindungen dient. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen sind vorteilhaft für die Erzeugung verschiedener molekularer Strukturen .
Pharmazeutische Forschung: In der pharmazeutischen Forschung wird diese Verbindung zur Entwicklung neuer Medikamente und Behandlungen eingesetzt. Ihre molekulare Struktur kann modifiziert werden, um die Wirksamkeit von Medikamenten zu verbessern, Nebenwirkungen zu reduzieren und Liefermechanismen zu verbessern .
Wirkmechanismus
Target of Action
It is known that this compound is a heterocyclic ligand that has been studied for its potential anticancer activity .
Mode of Action
It is suggested that this compound may interact with tyrosine kinase receptor receptors, which are often implicated in cancer .
Biochemical Pathways
Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dark place in an inert atmosphere .
Result of Action
Given its potential anticancer activity, it may induce changes in cell growth and proliferation .
Action Environment
It is known that the compound should be stored in a dark place in an inert atmosphere to maintain its stability .
Eigenschaften
IUPAC Name |
7-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFFVSPISVQLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731336 | |
| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945381-62-4 | |
| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions several heterocyclic compounds being screened for anticancer activity. What was the docking score of 7-Amino-5-fluoroindolin-2-one compared to the other compounds, and what does this suggest about its potential?
A1: While the study doesn't explicitly provide the docking score for 7-Amino-5-fluoroindolin-2-one, it does highlight that Tert-butyl 3-formyl-1H-indole-1-carboxylate obtained the best score (-7.8) among the tested compounds, suggesting it has promising predicted activity. [] This emphasizes that in silico screening, like the molecular docking performed in this study, can help prioritize compounds for further experimental validation. Even though a specific score for 7-Amino-5-fluoroindolin-2-one isn't given, its inclusion in the study indicates it possesses structural features that warrant investigation as a potential anticancer agent. Further research, including in vitro and in vivo studies, is needed to confirm its efficacy and understand its mechanism of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)



![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)

![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)
